
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-CPMT, is an organic compound with a variety of applications in scientific research. It is a cyclopropylmethyl derivative of tetrahydropyrimidine-2,4-dione, a heterocyclic compound containing both nitrogen and oxygen atoms. 6-CPMT is used in a range of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The molecular structure and vibrational wavenumbers of related compounds have been thoroughly investigated, with studies using experimental and theoretical methods to analyze their molecular configurations and vibrational spectra. For instance, Al-Abdullah et al. (2014) conducted a detailed study on the molecular structure and vibrational wavenumbers of a closely related compound, highlighting its potential in non-linear optical applications due to its significant first hyperpolarizability (Al-Abdullah et al., 2014).
Chemical Synthesis and Reactions
Research into the synthesis and reactions of pyrimidine-2,4-dione derivatives has led to the development of novel compounds with potential applications in various fields. Mekuskiene and Vainilavicius (2006) explored cyclization and alkylation reactions to produce derivatives with potential relevance in medicinal chemistry (Mekuskiene & Vainilavicius, 2006).
Pharmacological Applications
While your requirements specified the exclusion of information related to drug use, dosage, and side effects, it's worth noting that compounds within this chemical class have been studied for their pharmacological potentials. For example, Krutikov et al. (2022) synthesized derivatives that proved to be effective endogenous interferon inducers, showcasing the therapeutic potential of such compounds (Krutikov et al., 2022).
Optoelectronic and Photovoltaic Properties
Advancements in molecular engineering have enabled the improvement of optoelectronic and photovoltaic properties of related compounds. Hundal et al. (2019) reported on the design and synthesis of a novel electron donor exhibiting improved performance, underscoring the role of molecular engineering in enhancing the functionality of such compounds (Hundal et al., 2019).
Propriétés
IUPAC Name |
6-(cyclopropylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(12)5-7(10-9(11)13)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGTMKMNPRHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



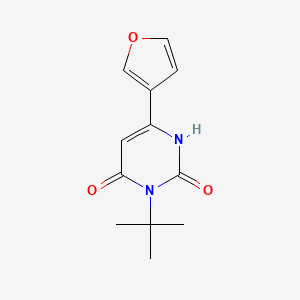
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)



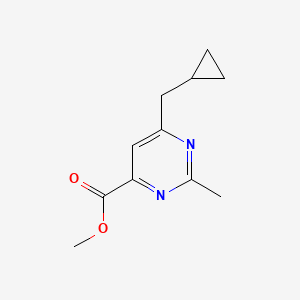
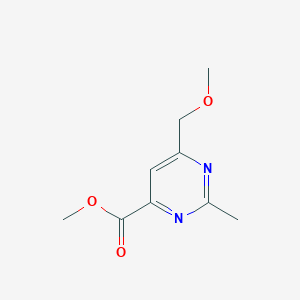
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
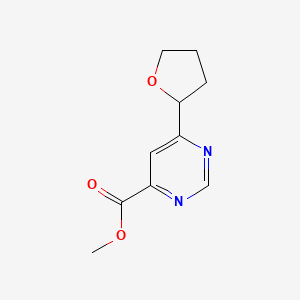
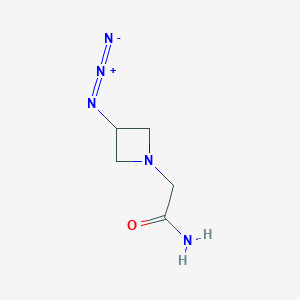
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
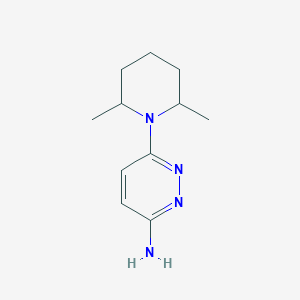
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)